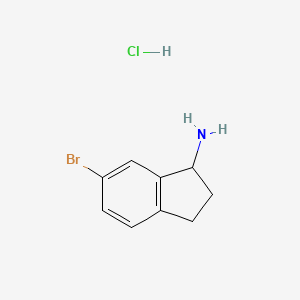![molecular formula C14H10O B3089907 4'-Ethynyl-[1,1'-biphenyl]-4-ol CAS No. 1202355-37-0](/img/structure/B3089907.png)
4'-Ethynyl-[1,1'-biphenyl]-4-ol
Overview
Description
4’-Ethynyl-[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C14H10O It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a hydroxyl group at the 4 position
Mechanism of Action
Target of Action
It is used as a general reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .
Mode of Action
The compound interacts with its targets through a process known as alkynylation . This involves the addition of an alkynyl group to a molecule, which can significantly alter its properties and reactivity. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the reaction occurs .
Biochemical Pathways
The compound is used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . This suggests that it may play a role in pathways involving these derivatives.
Result of Action
Given its use in the synthesis of [3,2=c]coumarin derivatives , it can be inferred that the compound may contribute to the properties and activities of these derivatives.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethynyl-[1,1’-biphenyl]-4-ol . , suggesting that its activity and stability may be affected by exposure to certain environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Metabolic Pathways
The metabolic pathways that 4’-Ethynyl-[1,1’-biphenyl]-4-ol is involved in, including any enzymes or cofactors that it interacts with, are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-4-ol typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For 4’-Ethynyl-[1,1’-biphenyl]-4-ol, the starting materials are 4-bromo-[1,1’-biphenyl]-4-ol and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) in an amine solvent like triethylamine .
Industrial Production Methods: Industrial production of 4’-Ethynyl-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products:
Oxidation: 4’-Ethynyl-[1,1’-biphenyl]-4-one.
Reduction: 4’-Ethyl-[1,1’-biphenyl]-4-ol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Ethynyl-[1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Comparison with Similar Compounds
4-Ethynylbiphenyl: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4’-Ethynyl-[1,1’-biphenyl]-4-methanol: Contains a methanol group instead of a hydroxyl group, affecting its reactivity and solubility.
Uniqueness: 4’-Ethynyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both an ethynyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
4-(4-ethynylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPQBKOIIKSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one](/img/structure/B3089854.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine](/img/structure/B3089859.png)




![1-Pyrrolidinecarboxylic acid, 2-[(1R,2R)-1-Methoxy-2-Methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]aMino]propyl]-, 1,1-diMethylethyl ester, (2S)-](/img/structure/B3089892.png)


![(9S)-(9''S)-9,9''-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[6'-methoxycinchonan]](/img/structure/B3089914.png)
